molecular formula C16H22N4O4 B4882391 4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine

4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine

Cat. No. B4882391
M. Wt: 334.37 g/mol
InChI Key: MIPXPHKRRBBABL-UHFFFAOYSA-N
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Description

4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research. NAP is a unique and promising molecule that has shown potential in various biomedical applications. In

Mechanism of Action

The mechanism of action of NAP is not fully understood. However, it is believed that NAP exerts its effects by modulating the function of microtubules, which are essential components of the cytoskeleton. NAP has been shown to stabilize microtubules, which enhances their function and promotes neuronal survival. NAP has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival. NAP has also been shown to have anti-cancer properties and to reduce oxidative stress. Moreover, NAP has been shown to have a good safety profile and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using NAP in lab experiments are its low toxicity, high purity, and ease of synthesis. NAP has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, the limitations of using NAP in lab experiments are the lack of knowledge on its mechanism of action and its potential side effects.

Future Directions

For NAP research include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Moreover, the use of NAP as a tool in the study of protein structure and function is an area of research that warrants further investigation.
Conclusion:
In conclusion, NAP is a promising molecule that has shown potential in various biomedical applications. The synthesis of NAP is a relatively simple process, and it has a good safety profile and is well-tolerated in animal studies. NAP has been extensively researched for its potential therapeutic applications in various neurological disorders, anti-inflammatory and anti-cancer properties, and as a tool in the study of protein structure and function. Further research is required to fully understand the mechanism of action of NAP and its potential side effects.

Scientific Research Applications

NAP has been extensively researched for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has also been studied for its anti-inflammatory and anti-cancer properties. Moreover, NAP has been used as a tool in the study of the structure and function of proteins.

properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c21-16(19-9-11-24-12-10-19)13-17-5-7-18(8-6-17)14-1-3-15(4-2-14)20(22)23/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXPHKRRBBABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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